molecular formula C11H10N2O3 B2714602 (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 875164-01-5

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B2714602
CAS No.: 875164-01-5
M. Wt: 218.212
InChI Key: SNRBRGWGFGRPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
BenchChem offers high-quality (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBRGWGFGRPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875164-01-5
Record name 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic Acid

[1]

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid Chemical Class: Quinazolin-4(3H)-one derivative Primary Application: Pharmacophore in medicinal chemistry, specifically investigated for Aldose Reductase Inhibition (ARI) and antimicrobial activity.[1]

The Synthetic Challenge

The synthesis of N3-substituted quinazolinones presents a classic regioselectivity challenge. The quinazolinone core possesses ambident nucleophilicity at the N3 (nitrogen) and O4 (oxygen) positions. Traditional alkylation of a pre-formed quinazolinone ring often yields a mixture of N3-alkylated (desired) and O-alkylated (undesired) products, requiring tedious chromatographic separation.

The Senior Scientist's Approach: To ensure process integrity and regiospecificity , this guide prioritizes a convergent, one-pot cyclocondensation pathway . By constructing the pyrimidine ring around the N3-substituent (glycine), we lock the regiochemistry effectively, eliminating O-alkylation risks inherent in post-cyclization alkylation strategies.

Part 2: Retrosynthetic Analysis

To design the optimal route, we disconnect the target molecule at the heterocyclic core.

  • Disconnection: The C2-N3 and C2-N1 bonds are the most labile forming points.[1]

  • Synthons:

    • Fragment A (Backbone): 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1] The methyl group at the 3-position of the anthranilic acid maps to the 8-position of the final quinazolinone.[1]

    • Fragment B (C1 Source): Triethyl orthoformate (providing the C2 carbon).

    • Fragment C (N3 Side Chain): Glycine (or Glycine Ethyl Ester).[2]

DOT Diagram: Retrosynthetic Logic

Retrosynthesiscluster_inputsStarting MaterialsTarget(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acidIntermediateAcyclic Imidate/Amidine IntermediateTarget->IntermediateCyclodehydrationAnthranilic2-amino-3-methylbenzoic acidIntermediate->AnthranilicDisconnectionOrthoesterTriethyl Orthoformate(C1 Source)Intermediate->OrthoesterGlycineGlycine Ethyl Ester(N3 Source)Intermediate->GlycinePrecursorsPrecursors

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the quinazolinone core.[1]

Part 3: Optimized Synthetic Pathway (The Orthoester Route)

This protocol utilizes a modified Niementowski reaction logic, enhanced by orthoester activation. This is the "Gold Standard" for specificity.

Reaction Scheme Overview
  • Step 1 (Condensation): 2-amino-3-methylbenzoic acid + Triethyl orthoformate + Glycine ethyl ester

    
     Ethyl (8-methyl-4-oxoquinazolin-3(4H)-yl)acetate.[1]
    
  • Step 2 (Hydrolysis): Ester intermediate + NaOH

    
     Target Acid.
    
Detailed Experimental Protocol
Phase 1: Synthesis of the Ester Intermediate

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 equiv)[1]

  • Triethyl orthoformate (TEOF) (1.5 - 2.0 equiv)

  • Glycine ethyl ester hydrochloride (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or DMF (if microwave assisted)

  • Catalyst: Glacial Acetic Acid (catalytic amount) or anhydrous

    
     (if using ester HCl salt).
    

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (10 mmol) in anhydrous ethanol (20 mL).

  • Activation: Add Triethyl orthoformate (15 mmol). If the reaction is slow, a catalytic amount of glacial acetic acid (3-4 drops) can be added to facilitate the formation of the imidate intermediate.

  • Amine Addition: Add Glycine ethyl ester hydrochloride (11 mmol) and Triethylamine (11 mmol) to liberate the free amine in situ.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling.[2] If not, remove excess solvent under reduced pressure.[2]

    • Pour the residue into crushed ice/water.[2]

    • Filter the solid precipitate, wash with cold water, and dry.[2]

    • Purification: Recrystallize from Ethanol/DMF to obtain pure Ethyl (8-methyl-4-oxoquinazolin-3(4H)-yl)acetate.[1]

Phase 2: Hydrolysis to the Target Acid

Reagents:

  • Ester Intermediate (from Phase 1)

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol[1][3][4]

Procedure:

  • Suspend the ester intermediate (5 mmol) in Ethanol (10 mL).

  • Add 10% NaOH solution (10 mL).

  • Stir at room temperature (or mild heat,

    
    C) for 1–2 hours until the solid dissolves and TLC indicates consumption of the ester.
    
  • Acidification: Cool the solution and carefully acidify with 1N HCl to pH 2–3.

  • Isolation: The target acid will precipitate as a white/off-white solid.[1][5] Filter, wash with water, and dry in a vacuum oven at

    
    C.
    
Key Process Variables
VariableRecommendationRationale
Stoichiometry 1.0 : 1.5 : 1.1 (Acid:TEOF:Amine)Excess TEOF ensures complete activation of the anthranilic acid; slight excess of amine drives cyclization.[1]
Temperature Reflux (

C)
Required to overcome the energy barrier for the final ring closure (elimination of ethanol).
Solvent EthanolGreen solvent, good solubility for reagents, poor solubility for product (facilitates isolation).
Catalyst Acid (AcOH) vs Base (Et3N)If using Glycine HCl, Et3N is mandatory. AcOH helps TEOF activation but is optional.

Part 4: Mechanistic Insight[1]

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an imidate intermediate, not a simple amide formation.[6]

  • Activation: The amino group of the anthranilic acid attacks the central carbon of Triethyl orthoformate, displacing ethanol to form an imidate/amidine-like intermediate.

  • Nucleophilic Attack: The primary amine of glycine attacks the activated electrophilic carbon of the intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl (or activated species) closes the pyrimidine ring, expelling ethanol.

DOT Diagram: Reaction Mechanism Flow

MechanismStep12-amino-3-methylbenzoic acidInter1ImidateIntermediateStep1->Inter1+ TEOF- 2 EtOHTEOFTriethylOrthoformateInter2AcyclicAmidineInter1->Inter2+ Glycine- EtOHGlycineGlycineEthyl EsterCyclicQuinazolinoneEsterInter2->CyclicCyclization(Reflux)FinalTargetAcidCyclic->FinalHydrolysis(NaOH/H+)

Figure 2: Step-wise mechanistic flow from precursors to final acid.[1]

Part 5: Quality Control & Validation

To confirm the identity of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, the following spectral characteristics must be verified.

  • IR Spectroscopy:

    • Broad band @ 3400–2500 cm⁻¹ (O-H stretch of carboxylic acid).

    • Strong peak @ 1710–1730 cm⁻¹ (C=O stretch of carboxylic acid).

    • Strong peak @ 1660–1680 cm⁻¹ (C=O stretch of quinazolinone amide).

  • 1H NMR (DMSO-d6):

    • 
       2.4–2.6 ppm (s, 3H, Ar-CH3 ).
      
    • 
       4.7–4.9 ppm (s, 2H, N-CH2 -COOH).
      
    • 
       8.1–8.4 ppm (s, 1H, H-2  proton of quinazolinone ring).[7] This singlet is diagnostic for the formation of the ring with no substituent at C2.
      
    • 
       12.0–13.0 ppm (br s, 1H, COOH , D2O exchangeable).
      
  • Mass Spectrometry:

    • Molecular Ion usually [M+H]+ or [M-H]- depending on ionization mode.

    • Expected MW: ~218.21 g/mol .

References

  • Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones."[1][8] PharmaInfo, 2011.

  • Kose, L. P., et al. "Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors." Drug Development Research, 2023.[9]

  • Mishra, A. D. "A New Route for the Synthesis of Quinazolinones."[4] International Journal of ChemTech Research, 2011.

  • ChemicalBook. "(4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID Properties and Suppliers."

  • BenchChem. "Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide." (Reference for amino acid/orthoester reactivity patterns).

A Guide to the Structural Elucidation of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid: A Keystone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, a member of the pharmacologically significant quinazolinone family. Quinazolinone derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point in modern drug discovery.[1][2][3] The precise determination of their three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the stability and bioavailability of pharmaceutical formulations.[4][5][6] This document serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals engaged in the structural characterization of novel quinazolinone-based therapeutic agents. We will navigate the essential stages of analysis, from single-crystal growth to advanced computational validation, providing both the "how" and the "why" behind each critical step.

Introduction: The Significance of Quinazolinones and Structural Insight

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its fused heterocyclic ring system offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity.[2] The title compound, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, is a promising candidate for further investigation due to the known bioactivity of related acetic acid-bearing quinazolinones.[7][8]

The journey from a promising molecule to a viable drug is long and fraught with challenges. A critical milestone in this process is the unambiguous determination of its solid-state structure. X-ray crystallography provides an atomic-resolution view of the molecule, revealing crucial details about its conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its crystal packing.[5][6] This information is not merely academic; it has profound practical implications for:

  • Rational Drug Design: Understanding how a molecule interacts with its biological target at the atomic level is the cornerstone of structure-based drug design.[9]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can exhibit vastly different physical properties, such as solubility and stability, which directly impact bioavailability and shelf-life.[10]

  • Intellectual Property: A well-characterized crystal structure is a vital component of a robust patent application.

This guide will, therefore, equip you with the necessary knowledge to perform a thorough and insightful crystal structure analysis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

The Experimental Workflow: From Powder to Structure

The following sections outline a standard, yet rigorous, workflow for the crystal structure determination of a small organic molecule like (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful diffraction experiment. The synthesis of the title compound can be achieved through established routes for N-alkylation of a pre-formed quinazolinone ring system. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

  • Synthesis of 2,8-dimethyl-4H-benzo[d][1][4]oxazin-4-one: 2-Amino-3-methylbenzoic acid is reacted with an excess of acetic anhydride under reflux for 2-3 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Synthesis of 3-amino-8-methylquinazolin-4(3H)-one: The benzoxazinone from the previous step is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for 4-6 hours. After cooling, the product is collected by filtration and recrystallized from ethanol.

  • Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid: The 3-amino-8-methylquinazolin-4(3H)-one is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. Ethyl bromoacetate is then added, and the reaction is stirred at room temperature overnight. The resulting ester is then hydrolyzed using aqueous NaOH, followed by acidification with HCl to precipitate the final product.

Crystallization:

The goal of crystallization is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for X-ray diffraction. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or mixtures) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of options.

Workflow Diagram: From Synthesis to Crystal

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 2-Amino-3-methylbenzoic acid B 2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one A->B Acetic anhydride C 3-amino-8-methylquinazolin-4(3H)-one B->C Hydrazine hydrate D (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (ester) C->D Ethyl bromoacetate, K2CO3 E (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (final product) D->E NaOH, then HCl F Crude Product E->F G Single Crystals F->G Slow Evaporation / Vapor Diffusion / Cooling

Caption: Synthetic and crystallization workflow for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop using a cryoprotectant (e.g., paratone oil) to prevent ice formation at low temperatures.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Software such as Bruker's APEX suite is used to devise an optimal data collection strategy to ensure complete and redundant data are collected.[2]

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then scaled and corrected for various experimental factors (e.g., absorption).

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The integrated diffraction data contains the information needed to determine the arrangement of atoms in the crystal.

Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. This provides a rough initial model of the crystal structure. Software like SHELXS or SIR is commonly used for this step.[1][11]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. SHELXL is a widely used program for this purpose.[11]

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

  • Final Model Validation: The final refined model is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic reasonability.

Diagram: Structure Determination Workflow

G A Diffraction Data B Space Group Determination A->B C Structure Solution (Direct/Patterson Methods) B->C D Initial Atomic Model C->D E Structure Refinement (Least-Squares) D->E E->D Iterative Process F Refined Model E->F G Hydrogen Atom Placement F->G H Final Model G->H I Validation (CheckCIF) H->I

Caption: The iterative workflow of crystal structure solution and refinement.

In-Depth Analysis of the Crystal Structure

With a refined crystal structure in hand, the next step is to extract meaningful chemical and structural information.

Molecular Geometry

The primary information obtained from a crystal structure is the precise geometry of the molecule. Key parameters to analyze include:

  • Bond Lengths and Angles: These should be compared to standard values for similar chemical environments to identify any unusual features that might indicate strain or interesting electronic effects.

  • Torsion Angles: These define the conformation of the molecule. For (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, the torsion angles involving the acetic acid side chain relative to the quinazolinone ring are of particular interest as they determine the overall shape of the molecule.

Table 1: Expected Geometric Parameters for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

ParameterExpected Value (Å or °)Comments
C=O (amide) bond length~1.23 ÅTypical double bond character.
C-N (amide) bond length~1.35 ÅPartial double bond character due to resonance.
C-C (acetic acid) bond length~1.51 ÅStandard single bond.
O-C-O (carboxyl) bond angle~125°sp2 hybridization of the carbon atom.
Planarity of quinazolinone ringHighThe fused aromatic system is expected to be largely planar.
Supramolecular Assembly: The Role of Intermolecular Interactions

In the solid state, molecules are not isolated but are packed together in a regular arrangement held by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the crystal.

Key Interactions to Investigate:

  • Hydrogen Bonds: The carboxylic acid group of the title compound is a strong hydrogen bond donor and acceptor. It is highly likely to form strong O-H···O or O-H···N hydrogen bonds, which will play a dominant role in the crystal packing.

  • π-π Stacking: The planar quinazolinone ring system can participate in π-π stacking interactions with neighboring molecules.

  • C-H···O and C-H···π Interactions: These weaker interactions also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[4][12] This method maps the close contacts between molecules in a crystal, providing a detailed picture of the packing environment. The 2D fingerprint plots derived from the Hirshfeld surface can be used to quantify the contribution of different types of intermolecular interactions to the overall crystal packing.[5]

Diagram: Hirshfeld Surface Analysis Concept

G A Crystal Structure Data (CIF) B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D Map Properties (d_norm, shape index) C->D E Generate 2D Fingerprint Plots D->E F Quantify Intermolecular Interactions E->F

Caption: Conceptual workflow for Hirshfeld surface analysis.

Computational Chemistry: A Complementary Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement and validate experimental crystallographic data.[13][14]

Geometry Optimization

DFT calculations can be used to predict the gas-phase geometry of the molecule. Comparing the computationally optimized structure with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

Protocol: DFT Geometry Optimization

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[15]

  • Calculation: Perform a geometry optimization calculation starting from the coordinates obtained from the crystal structure.

Spectroscopic and Electronic Properties

DFT can also be used to predict various spectroscopic and electronic properties, which can be compared with experimental data for further validation.

  • Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • NMR Chemical Shifts: Theoretical NMR chemical shifts can aid in the assignment of experimental spectra.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and electronic transitions of the molecule.[16]

Conclusion: From Structure to Function

The crystal structure analysis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a critical step in its development as a potential therapeutic agent. A thorough analysis, combining high-quality experimental data with computational validation, provides a wealth of information that can guide further research. The insights gained from the three-dimensional structure will enable a deeper understanding of its chemical properties, inform the design of more potent and selective analogs, and ultimately accelerate its journey from a promising molecule to a life-saving drug.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. (n.d.). Retrieved February 24, 2026, from [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). Retrieved February 24, 2026, from [Link]

  • APEX Software | Bruker. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). Retrieved February 24, 2026, from [Link]

  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved February 24, 2026, from [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - IUCr Journals. (2010, October 15). Retrieved February 24, 2026, from [Link]

  • (IUCr) Crystallographic software list. (n.d.). Retrieved February 24, 2026, from [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed. (2023, January 4). Retrieved February 24, 2026, from [Link]

  • Drug Discovery Using X-Ray Crystallography - Hilaris Publisher. (2022, April 26). Retrieved February 24, 2026, from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. (2025, April 1). Retrieved February 24, 2026, from [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

  • Crystal structures of drugs: advances in determination, prediction and engineering - SciSpace. (n.d.). Retrieved February 24, 2026, from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. (2023, August 14). Retrieved February 24, 2026, from [Link]

  • How are chemical structures analyzed in drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved February 24, 2026, from [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14). Retrieved February 24, 2026, from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved February 24, 2026, from [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. (2022, December 14). Retrieved February 24, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved February 24, 2026, from [Link]

  • Resources | Single-Crystal X-ray Diffraction. (n.d.). Retrieved February 24, 2026, from [Link]

  • Crystal structure of compound 8 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Retrieved February 24, 2026, from [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016, February 3). Retrieved February 24, 2026, from [Link]

  • 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Structures of quinazolinone derivatives with diverse functional groups. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Search - Access Structures - CCDC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved February 24, 2026, from [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023, January 4). Retrieved February 24, 2026, from [Link]

  • CAS#:50844-81-0 | (2-METHYL-4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID | Chemsrc. (2025, August 24). Retrieved February 24, 2026, from [Link]

  • Structures of quinazoline derivatives 7 and 8. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Technical Guide: Preliminary In Vitro Screening of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary in vitro screening architecture for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid . As a derivative of the privileged quinazolin-4(3H)-one scaffold, this molecule integrates a lipophilic 8-methyl substituent with a hydrophilic acetic acid tail. This structural duality suggests potential bioactivity in antimicrobial regulation, anti-inflammatory pathways (COX inhibition), and cytotoxicity against specific tumor cell lines.

This guide moves beyond generic protocols, focusing on the specific physicochemical constraints imposed by the 8-methyl group (steric hindrance/lipophilicity) and the carboxylic acid moiety (pH sensitivity).

Part 1: Physicochemical Characterization & Preparation

Before biological assays, the compound must be characterized to ensure bioavailability in aqueous media. The 8-methyl group increases LogP compared to the unsubstituted parent, while the carboxylic acid introduces pH-dependent solubility.

Solubility & Stock Preparation

The primary failure point in quinazolinone screening is precipitation in assay media.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Stock Concentration: Prepare a 10 mM or 5 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the amide linkage.

Critical Protocol: DMSO Tolerance Check Most enzymatic and cellular assays tolerate only 0.5% - 1.0% DMSO.

  • Step 1: Dilute stock 1:100 in PBS (pH 7.4).

  • Step 2: Vortex for 30 seconds.

  • Step 3: Centrifuge at 10,000 x g for 5 minutes.

  • Step 4: Measure UV absorbance of supernatant. If <90% of theoretical concentration, the compound has precipitated. Action: Use a co-solvent (e.g., PEG-400) or lower the screening concentration.

In Silico Predictors (Reference Data)
PropertyValue (Approx.)Implication for Screening
Molecular Weight ~218.2 g/mol Fragment-like; high ligand efficiency potential.
cLogP 1.8 - 2.2Moderate lipophilicity; good membrane permeability expected.
H-Bond Donors 1 (COOH)pH-dependent binding; potential for salt formation.
H-Bond Acceptors 4Interaction with kinase hinge regions or enzyme active sites.

Part 2: Antimicrobial Susceptibility Profiling (CLSI Standards)

Quinazolinone acetic acid derivatives frequently exhibit broad-spectrum antimicrobial activity. The 8-methyl group often enhances activity against Gram-positive bacteria by disrupting cell wall synthesis or DNA gyrase function.

Assay Logic: Broth Microdilution

We utilize the Resazurin-based Microtiter Dilution Assay (RMDA). Unlike simple optical density (OD) measurements, resazurin (Alamar Blue) provides a visual and fluorometric readout of metabolic activity, reducing false positives from compound precipitation.

Workflow Diagram

Antimicrobial_Workflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution 2-fold series Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculation Bacterial Inoculum (5x10^5 CFU/mL) Inoculation->Incubation Dye Add Resazurin (0.015%) Incubation->Dye Post-incubation Readout Readout (Pink = Viable, Blue = Dead) Dye->Readout 2-4h re-incubation

Figure 1: Resazurin-based Modified Broth Microdilution Workflow.

Detailed Protocol
  • Plate Prep: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of test compound (256 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Col 11: Growth Control (Bacteria + DMSO + Broth).

    • Col 12:[1][2][3] Sterility Control (Broth only).

  • Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to wells 1-11.

  • Incubation: 37°C for 18-24 hours.

  • Visualization: Add 30 µL of 0.015% Resazurin solution. Incubate for 2-4 hours.

    • Blue: No growth (inhibition).

    • Pink: Growth (metabolic reduction of resazurin to resorufin).

  • MIC Determination: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Part 3: Cytotoxicity & Safety Profiling (MTT Assay)

To validate the compound as a drug candidate, we must determine the Selectivity Index (SI) :


. The 8-methyl group can increase cytotoxicity; thus, this step is critical.
Mechanism

The MTT assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce yellow MTT tetrazolium salt into insoluble purple formazan crystals.

Target Cell Lines[4]
  • Cancer: MCF-7 (Breast), A549 (Lung), or HeLa (Cervical). Rationale: Quinazolinones often target EGFR or tubulin polymerization in these lines.

  • Normal (Control): HEK293 (Kidney) or L929 (Fibroblast).

Protocol Steps
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Control: 0.5% DMSO in media.

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Part 4: Anti-inflammatory Screening (Protein Denaturation)

Before expensive enzymatic assays (COX-1/COX-2), use the Albumin Denaturation Assay . Quinazolinones are known to stabilize protein structures against heat denaturation, correlating well with anti-inflammatory efficacy.

Assay Logic

Inflammation involves protein denaturation. If the compound prevents BSA (Bovine Serum Albumin) from precipitating under heat, it possesses anti-inflammatory potential.

Experimental Layout

Inflammation_Assay Mix Reaction Mixture (BSA + Test Compound) Incubate_1 Pre-Incubation (37°C, 20 min) Mix->Incubate_1 Heat Thermal Stress (70°C, 5 min) Incubate_1->Heat Cool Cooling (25°C) Heat->Cool Measure Absorbance (660 nm) Calculate % Inhibition Cool->Measure

Figure 2: BSA Denaturation Inhibition Pathway.

Calculation


  • Standard: Ibuprofen or Diclofenac sodium.

  • Target IC50: < 50 µg/mL is considered active.[4]

Part 5: Structure-Activity Relationship (SAR) Context

Understanding the specific role of the 8-methyl and acetic acid groups guides the interpretation of results:

  • 8-Methyl Group (Steric/Lipophilic):

    • Effect: Increases hydrophobicity (LogP), potentially improving cell membrane penetration compared to the unsubstituted analog.

    • Risk: May cause steric clash in tight enzymatic pockets (e.g., DHFR), potentially lowering activity compared to 6-substituted analogs unless the pocket accommodates bulk at the 8-position.

  • Acetic Acid Side Chain (N3-Position):

    • Effect: Provides a "warhead" for hydrogen bonding (H-bond donor/acceptor).

    • Versatility: The carboxylic acid is a prime handle for further derivatization into hydrazides or esters if the acid itself shows poor permeability or rapid metabolic clearance.

References

  • Mhaske, P. C., et al. (2023). "Synthesis and biological evaluation of some new quinazolin-4(3H)-one derivatives." Journal of Heterocyclic Chemistry. (Validates the synthesis route from anthranilic acids).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. (The gold standard for the MIC protocol described).

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (The foundational paper for the MTT assay).

  • Al-Omary, F. A., et al. (2019). "Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors." Drug Development Research. (Specific reference to the biological activity of the acetic acid side chain on this scaffold).

  • Chandra, S., et al. (2012). "Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein." Asian Pacific Journal of Tropical Biomedicine. (Establishes the BSA denaturation protocol).

Sources

Methodological & Application

Application of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in Cancer Research

Executive Summary

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a specialized quinazolinone derivative employed as a high-value scaffold in the development of targeted cancer therapeutics. Structurally, it mimics the nicotinamide pharmacophore, making it a potent competitive inhibitor for enzymes utilizing NAD+ as a cofactor. Its primary application in cancer research lies in the inhibition of Poly(ADP-ribose) polymerase (PARP) and Aldose Reductase (AR) , two critical enzymes involved in DNA damage response (DDR) and metabolic stress resistance, respectively.

This guide details the application of this compound in Synthetic Lethality screenings (targeting BRCA-deficient tumors), Structure-Activity Relationship (SAR) optimization, and chemopotentiation protocols.

Mechanism of Action & Biological Rationale

The therapeutic potential of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stems from its ability to bind the catalytic domain of PARP1/2 enzymes.

  • PARP Inhibition & Synthetic Lethality: The quinazolinone core competes with NAD+ for the active site of PARP. By inhibiting PARP, the compound prevents the repair of Single-Strand Breaks (SSBs). In cells with defective Homologous Recombination (HR) pathways (e.g., BRCA1/2 mutations), these SSBs degenerate into lethal Double-Strand Breaks (DSBs), triggering apoptosis—a phenomenon known as synthetic lethality.

  • The "8-Methyl" Advantage: Substitution at the 8-position (8-methyl) modulates the lipophilicity and steric fit within the hydrophobic pocket of the enzyme, often enhancing potency and selectivity compared to unsubstituted quinazolinones.

  • The N3-Acetic Acid Linker: The acetic acid moiety at position 3 serves as a critical "handle" for chemical derivatization (e.g., amide coupling to piperazine tails) to improve solubility and pharmacokinetic properties, or to interact with the solvent-exposed regions of the target protein.

Pathway Visualization: Synthetic Lethality

PARP_Inhibition cluster_mechanism Mechanism of Action Compound (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid PARP PARP Enzyme (DNA Repair) Compound->PARP Inhibits Repaired DNA Repaired (Cell Survival) PARP->Repaired Normal Function StalledFork Stalled Replication Fork PARP->StalledFork Inhibited (Trapping) SSB Single Strand DNA Break SSB->PARP Recruits DSB Double Strand Break StalledFork->DSB Collapse HR_Pathway Homologous Recombination (BRCA1/2) DSB->HR_Pathway In Healthy Cells NHEJ NHEJ (Error Prone) DSB->NHEJ In BRCA-/- Cells HR_Pathway->Repaired High Fidelity Repair Apoptosis Cell Death (Synthetic Lethality) NHEJ->Apoptosis Genomic Instability

Figure 1: Mechanism of PARP inhibition leading to synthetic lethality in recombination-deficient cancer cells.

Application 1: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: To determine the IC50 of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid against purified PARP1 enzyme.

Reagents Required:

  • Recombinant Human PARP1 Enzyme (High Specific Activity).

  • Substrate: Biotinylated NAD+ (25 µM).

  • Activated DNA (1 mg/mL).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Detection System: Streptavidin-HRP and TMB substrate.

Protocol:

  • Preparation: Dissolve (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

  • Coating: Coat 96-well plates with histone proteins overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Assembly:

    • Add 20 µL of diluted compound to designated wells.

    • Add 20 µL of PARP1 enzyme mixture (0.5 U/well).

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Initiation: Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Stop reaction with 50 µL of Streptavidin-HRP solution. Incubate 30 min.

  • Detection: Wash 5x with PBS-T. Add 100 µL TMB substrate. Develop for 10-15 min (blue color). Stop with 100 µL 1M H2SO4 (yellow color).

  • Analysis: Measure Absorbance at 450 nm. Plot dose-response curve to calculate IC50.

Application 2: Clonogenic Survival Assay (Synthetic Lethality)

Objective: To validate the selectivity of the compound against BRCA-deficient cancer cells compared to wild-type controls.

Cell Lines:

  • Target: MDA-MB-436 (BRCA1 mutant) or CAPAN-1 (BRCA2 mutant).

  • Control: MCF-7 or MDA-MB-231 (BRCA wild-type).

Protocol:

  • Seeding: Seed cells in 6-well plates at low density (500–1,000 cells/well) to ensure single-colony formation. Allow attachment for 24 hours.

  • Treatment: Treat cells with increasing concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (0, 1, 5, 10, 50 µM). Include a DMSO vehicle control.[1]

    • Note: Replenish media with fresh compound every 3 days.

  • Incubation: Incubate for 10–14 days until colonies >50 cells are visible.

  • Fixation & Staining:

    • Wash with PBS.

    • Fix with Methanol:Acetic Acid (3:1) for 15 mins.

    • Stain with 0.5% Crystal Violet for 20 mins.

  • Quantification: Count colonies manually or using ImageJ software.

  • Calculation: Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Data Interpretation: A significant left-shift in the survival curve of BRCA-mutant cells compared to WT cells indicates successful synthetic lethality.

Application 3: Chemical Derivatization (SAR Optimization)

Objective: The carboxylic acid group at position 3 is a "chemical handle." This protocol describes coupling the scaffold to a secondary amine (e.g., N-methylpiperazine) to generate high-affinity analogs similar to Olaparib/Rucaparib.

Reaction Scheme: (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid + Amine


Amide Derivative

Protocol:

  • Dissolution: Dissolve 1.0 eq (0.5 mmol) of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in dry DMF (5 mL).

  • Activation: Add 1.2 eq of HATU (or EDC/HOBt) and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes.

  • Coupling: Add 1.1 eq of the desired amine (e.g., 1-methylpiperazine).

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.

  • Purification: Purify via flash column chromatography to obtain the amide derivative.

Summary of Key Data Points

ParameterValue / ObservationRelevance
Primary Target PARP1 / PARP2DNA Repair Inhibition
Secondary Target Aldose ReductaseMetabolic Stress / Drug Resistance
Typical IC50 (Enzymatic) 50 nM – 500 nMPotency indicator (Scaffold dependent)
Solubility Low in water; High in DMSORequires formulation or derivatization
Key Structural Feature N3-Acetic AcidLinker for library generation
Key Structural Feature 8-Methyl groupHydrophobic pocket specificity

References

  • Synthesis and Biological Evaluation of Quinazolinone Deriv

    • Source: Asian Pacific Journal of Health Sciences, 2021.
    • Relevance: Describes the synthesis of quinazolin-4(3H)-one derivatives and their cytotoxicity against MCF-7 cell lines.
  • Novel Acetic Acid Derivatives Containing Quinazolin-4(3H)-one Ring as Aldose Reductase Inhibitors.

    • Source: Drug Development Research, 2023.
    • Relevance: Identifies the specific acetic acid derivatives of quinazolinones as potent inhibitors of Aldose Reductase, a secondary target in cancer metabolism.
  • Discovery of Quinazoline-2,4(1H,3H)

    • Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry.
    • Relevance: Establishes the quinazolinone scaffold as a core structure for designing PARP inhibitors with nanomolar potency.
  • Potentiation of Anti-Cancer Agent Cytotoxicity by PARP Inhibitors (NU1025).

    • Source: British Journal of Cancer, 1998.[3]

    • Relevance: Validates the mechanism of using 8-substituted quinazolinones (like NU1025)
  • Design and Synthesis of Quinazolin-4(3H)

    • Source: European Journal of Medicinal Chemistry, 2020.[4]

    • Relevance: Demonstrates the use of the quinazolinone scaffold in dual-target inhibitors for breast cancer therapy.

Sources

Introduction to (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a Putative Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a chemical probe for aldose reductase inhibition is provided for researchers, scientists, and drug development professionals. This document offers detailed protocols and application notes to facilitate the use of this compound in laboratory settings.

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid belongs to the quinazolinone class of heterocyclic compounds. While this specific molecule is not extensively characterized in the scientific literature as a chemical probe, the broader quinazolinone scaffold is recognized for a wide array of biological activities.[1][2] Notably, several acetic acid derivatives containing the quinazolin-4(3H)-one ring have been synthesized and identified as potent inhibitors of aldose reductase (AR).[3][4] Aldose reductase is a critical enzyme in the polyol pathway that converts glucose to sorbitol.[3] Under hyperglycemic conditions, the excessive activity of this pathway is implicated in the pathogenesis of diabetic complications.

This guide, therefore, posits (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a chemical probe for investigating the biological functions and therapeutic potential of aldose reductase inhibition. The protocols and methodologies outlined herein are designed to rigorously validate this hypothesis and to provide a framework for its use in further research.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid and general handling recommendations are provided below.

PropertyValueSource/Comment
Molecular Formula C11H10N2O3Calculated
Molecular Weight 218.21 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO and DMFRecommended to prepare stock solutions
Storage Store at 2-8°C, desiccatedTo maintain stability

Stock Solution Preparation: It is recommended to prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Hypothesized Mechanism of Action: Aldose Reductase Inhibition

The proposed mechanism of action for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is the inhibition of aldose reductase. In the polyol pathway, aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The subsequent oxidation of sorbitol to fructose is catalyzed by sorbitol dehydrogenase. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, which can cause osmotic stress and cellular damage.

polyol_pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Probe (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) Probe->Aldose Reductase\n(NADPH -> NADP+) Inhibition

Caption: Hypothesized inhibition of Aldose Reductase by (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid within the Polyol Pathway.

Experimental Protocols

The following protocols provide a framework for validating the efficacy and selectivity of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as an aldose reductase inhibitor.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the chemical probe on purified aldose reductase.

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH (final concentration 0.1 mM), and recombinant aldose reductase.

  • Add varying concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (e.g., from 1 nM to 100 µM) to the wells of the microplate. Include a vehicle control (DMSO).

  • Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration 1 mM).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the IC50 value of the compound.

Protocol 2: Cell-Based Assay for Sorbitol Accumulation

This assay assesses the ability of the chemical probe to inhibit aldose reductase activity within a cellular context.

Materials:

  • A suitable cell line (e.g., human lens epithelial cells or retinal pigment epithelial cells)

  • Cell culture medium (e.g., DMEM) supplemented with high glucose (e.g., 30 mM)

  • (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

  • Sorbitol assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed the cells in a 24- or 48-well plate and allow them to adhere overnight.

  • Replace the medium with high-glucose medium and treat the cells with varying concentrations of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid for 24-48 hours. Include a vehicle control.

  • After incubation, wash the cells with PBS and lyse them.

  • Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit according to the manufacturer's instructions.

  • Normalize the sorbitol concentration to the total protein concentration of each sample.

  • Determine the dose-dependent effect of the compound on sorbitol accumulation.

Best Practices for Chemical Probe Validation

To ensure the data generated is robust and reliable, it is crucial to adhere to best practices for chemical probe validation.[5][6]

  • Concentration-Response: Always perform concentration-response experiments to determine the potency (e.g., IC50 or EC50) of the probe.[5]

  • Orthogonal Probes: Use a structurally distinct chemical probe with the same target to confirm that the observed phenotype is due to the inhibition of the intended target.[7]

  • Inactive Control: Synthesize or obtain a structurally similar but biologically inactive analog of the probe to control for off-target effects.[7][8]

  • Target Engagement: Whenever possible, directly demonstrate that the probe binds to its intended target in cells.[9][10]

experimental_workflow cluster_validation Chemical Probe Validation cluster_application Downstream Applications Biochem_Assay In Vitro Biochemical Assay Cell_Assay Cell-Based Phenotypic Assay Biochem_Assay->Cell_Assay Confirm cellular activity Target_Engagement Target Engagement (e.g., CETSA, DARTS) Cell_Assay->Target_Engagement Validate on-target effect Controls Control Experiments (Inactive analog, Orthogonal probe) Target_Engagement->Controls Ensure specificity Pathway_Analysis Pathway Analysis Controls->Pathway_Analysis Investigate biological function Disease_Model Disease Model Studies Pathway_Analysis->Disease_Model

Caption: A generalized workflow for the validation and application of a chemical probe.

Conclusion

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid presents a promising starting point for the development of a chemical probe targeting aldose reductase. The quinazolinone scaffold has demonstrated potential in this area, and the protocols outlined in this guide provide a comprehensive framework for the validation and application of this specific compound. Rigorous adherence to the principles of chemical probe validation will be essential to ensure the generation of high-quality, reproducible data.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available at: [Link]

  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes?. Available at: [Link]

  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Available at: [Link]

  • Royal Society of Chemistry. (2020, November 26). Best Practices for Design and Characterization of Covalent Chemical Probes. Available at: [Link]

  • National Institutes of Health. The promise and peril of chemical probes. Available at: [Link]

  • Chemical Probes Portal. How to use chemical probes. Available at: [Link]

  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study). Available at: [Link]

  • National Institutes of Health. (2023, June 3). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available at: [Link]

  • PubMed. (2023, January 4). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Available at: [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Available at: [Link]

  • ResearchGate. (2022, December 1). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • ACS Publications. (2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Available at: [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Chemsrc. (2025, August 24). CAS#:50844-81-0 | (2-METHYL-4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID. Available at: [Link]

  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • National Institutes of Health. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility difficulties with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid due to its "brick dust" physicochemical profile. The molecule features a planar, lipophilic quinazolinone core (promoting strong


 stacking and high lattice energy) contrasted by a single ionizable carboxylic acid tail.

This guide provides a self-validating troubleshooting workflow. We move beyond simple "add more solvent" advice to address the thermodynamic and kinetic barriers preventing dissolution.

Module 1: The Physicochemical Landscape

Before attempting dissolution, you must understand the competing forces at play.

ParameterEstimated ValueImplication
pKa (Acidic) ~3.8 – 4.2 (Carboxyl)At pH < 5, the molecule is neutral and highly insoluble.
LogP ~1.5 – 2.5Moderate lipophilicity; the 8-methyl group increases hydrophobicity compared to the parent scaffold.
Crystal Lattice High EnergyThe planar core favors tight packing; breaking this lattice requires significant energy (heat or solvation).
Classification BCS Class IILow Solubility, High Permeability.[1] Dissolution is the rate-limiting step for bioavailability.

Module 2: Troubleshooting Workflows (Q&A)

Scenario A: "I cannot get the powder to dissolve in aqueous buffer."

Diagnosis: You are likely attempting to dissolve the neutral acid form in a low or neutral pH environment where the ionization percentage is insufficient to overcome the lattice energy.

The Fix: In-Situ Salt Formation (pH Swing Method) Do not rely on passive dissolution. You must chemically drive the compound into solution.

Protocol:

  • Weigh the target amount of powder.

  • Wetting: Add a minimal volume of DMSO (0.5% of final volume) to wet the hydrophobic crystal surface.

  • Alkalinization: Add 1.0 equivalent of 0.1M NaOH or KOH.

    • Mechanism:[2] This deprotonates the carboxylic acid (

      
      ), generating the highly soluble carboxylate salt.
      
  • Dilution: Slowly add your buffer (PBS or saline) to volume.

  • Back-Titration (Optional): If pH 7.4 is strictly required, carefully lower the pH with dilute HCl, but do not cross below pH 5.5 , or the compound will reprecipitate.

Critical Note: Avoid using unbuffered water. The local pH at the surface of the dissolving crystal drops as the acid dissolves, self-limiting the reaction.

Scenario B: "My stock solution precipitates when added to cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon. You prepared a stock in 100% DMSO. When spiked into media (aqueous), the dielectric constant drops, and the solubility capacity (


) falls logarithmically. If 

, precipitation occurs immediately.

The Fix: The Co-Solvent Step-Down Use an intermediate dilution step to prevent localized supersaturation shock.

Protocol:

  • Primary Stock: 50 mM in 100% DMSO.

  • Intermediate Stock: Dilute 1:10 into a mixture of PEG400 (40%) / Water (60%) .

    • Why? PEG400 acts as an interfacial tension reducer and prevents immediate nucleation of crystals.

  • Final Dosing: Add the Intermediate Stock to the cell media.

Visualizing the Workflow:

SolubilityWorkflow Start Start: Solid Powder CheckPH Is the target pH < 5.0? Start->CheckPH OrganicRoute Route A: Organic Solvent CheckPH->OrganicRoute No (Stock Prep) AqueousRoute Route B: Aqueous Buffer CheckPH->AqueousRoute Yes (Direct Use) DMSO Dissolve in 100% DMSO (Max conc ~50-100mM) OrganicRoute->DMSO SaltForm In-Situ Salt Formation: Add 1.1 eq NaOH AqueousRoute->SaltForm PrecipCheck Dilution into Media causes precip? DMSO->PrecipCheck DirectAdd Direct Addition OK SaltForm->DirectAdd pH maintained > 5.5 PrecipCheck->DirectAdd No StepDown Use PEG400/Water Intermediate PrecipCheck->StepDown Yes

Figure 1: Decision tree for solubilizing quinazolinone-acetic acid derivatives based on application intent.

Scenario C: "I need high oral bioavailability for an animal study."

Diagnosis: The "brick dust" nature means the dissolution rate in the stomach (low pH) is near zero. The compound passes through the absorption window undissolved.

The Fix: Amorphous Solid Dispersion (ASD) You must disrupt the crystal lattice before administration.

Protocol (Solvent Evaporation Method):

  • Carrier Selection: Use PVP-VA64 or HPMC-AS (Ratio 1:3 Drug:Polymer).

  • Dissolution: Dissolve both drug and polymer in a common solvent (e.g., Acetone/Methanol 1:1).

  • Evaporation: Rotovap to dryness to form a glass.

  • Mechanism: The polymer chains "freeze" the drug in a high-energy amorphous state. Upon hitting the stomach fluids, the polymer dissolves, releasing the drug in a supersaturated state (The "Spring"), while the polymer prevents recrystallization (The "Parachute").

Module 3: Advanced Mechanistic Insight

The "Spring and Parachute" Effect

For hydrophobic weak acids like (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, maintaining supersaturation is more critical than equilibrium solubility.

SpringParachute Crystalline Crystalline Drug (Low Energy, Stable) Amorphous Amorphous/Salt Form (High Energy, Unstable) Crystalline->Amorphous Energy Input (Solvent/Heat) Supersat Supersaturated Solution (The Spring) Amorphous->Supersat Rapid Dissolution Precip Precipitation (Crystal Growth) Supersat->Precip Nucleation (Fast) StableSol Stabilized Solution (The Parachute) Supersat->StableSol Polymers/Surfactants (Inhibit Nucleation)

Figure 2: The kinetic pathway of solubility enhancement. Successful formulation prevents the transition from Supersaturation to Precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent? A: Ethanol is often a poor choice for quinazolinones because they tend to crystallize out of alcohols as solvates. DMSO or DMA (Dimethylacetamide) are superior due to their aprotic nature and higher dipole moments.

Q: Why does the 8-methyl group matter? A: The methyl group at position 8 adds steric bulk and lipophilicity. While it might slightly disrupt planar packing compared to the unsubstituted parent, it generally decreases water solubility compared to the 8-H analog. It necessitates a higher percentage of organic co-solvent.

Q: Is the sodium salt stable? A: In solution, yes. However, isolating the solid sodium salt can be difficult as it may be hygroscopic (absorbs water from air), turning into a sticky gum. For solid handling, keep it as the free acid; generate the salt in situ only when preparing the liquid dose.

References

  • Solubility of Quinazolinone Derivatives

    • Mhaske, D. et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.

    • Context: Validates the use of solid dispersions (poloxamers) for this specific scaffold.
  • pKa and Ionization of Quinazolinones

    • Ugur, I. et al. (2019). Evaluation of the pKa's of Quinazoline Derivatives. ResearchGate.

    • Context: Provides computational and experimental grounding for the pKa values of the quinazolinone core and side chains.
  • General Solubility Strategies for Weak Acids

    • Serjeant, E. P., & Dempsey, B. (1979).[3] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series.

    • Context: The foundational text for calculating solubility shifts based on pH (Henderson-Hasselbalch applications).

  • Co-Solvency Models

    • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

    • Context: The authoritative source on the log-linear solubility model used in the "Solvent Shift" diagnosis.

Sources

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. We address common questions and provide robust troubleshooting protocols to investigate and manage the stability of this compound in aqueous solutions. Due to the specific nature of this molecule, this guide focuses on empowering users to determine its stability profile through established methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the stability of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, based on the general characteristics of the quinazolinone scaffold.

Q1: What is the general stability profile of the quinazolinone chemical scaffold?

The 4(3H)-quinazolinone ring system is generally considered a stable heterocyclic scaffold.[1][2] It is typically stable to mild acid and alkaline treatments.[1] However, like many pharmaceutical compounds, its stability can be compromised under more extreme conditions, a process that is investigated through forced degradation studies.[3]

Q2: What are the most probable degradation pathways for this compound in an aqueous solution?

Given the structure—which includes an amide bond within the quinazolinone ring and an acetic acid side chain—the most anticipated degradation pathway is hydrolysis.

  • Alkaline Hydrolysis: The amide bond in the quinazolinone ring is susceptible to cleavage under strong alkaline (high pH) conditions. A study on a similar quinazolinone derivative, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, demonstrated that it was unstable in a 1M sodium hydroxide solution, resulting in a break of the amide group.[4] This is a critical parameter to test.

  • Acidic Hydrolysis: While generally more stable to acid than to base, prolonged exposure to strong acidic conditions (low pH) at elevated temperatures could also lead to hydrolysis.

  • Oxidation: The molecule could be susceptible to oxidation, although one study on a related compound, 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), showed negligible degradation under oxidative stress with H₂O₂.[5]

  • Photodegradation: Some quinazoline derivatives have been shown to be unstable when exposed to light.[3] Therefore, protection from light during storage and handling is a prudent initial measure.

Q3: What factors are most likely to influence the stability of my prepared solutions?

The primary factors you must control and investigate are:

  • pH: This is arguably the most critical factor due to the risk of hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Presence of Oxidizing Agents: Contaminants or reagents can lead to oxidative degradation.

  • Solvent: While this guide focuses on aqueous solutions, the choice of co-solvents (like DMSO) and their purity is important. For instance, some quinazoline derivatives have been shown to be stable in 0.2% DMSO for up to 96 hours.[6]

Q4: How should I prepare and store a stock solution of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid?

For initial use and before a full stability profile is known, we recommend the following conservative approach:

  • Solvent Selection: For a high-concentration stock, consider using a non-aqueous, inert solvent like anhydrous DMSO. Many quinazolinone derivatives show good solubility and stability in DMSO.[3]

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Always store solutions in amber vials or wrap vials in aluminum foil to protect from light.

  • Preparation of Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen non-aqueous stock. Avoid long-term storage of dilute aqueous solutions until you have established their stability.

Section 2: Troubleshooting and Experimental Guides

This section provides actionable, step-by-step protocols for you to characterize the stability of your compound.

Guide 2.1: Foundational Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] This process is a cornerstone of pharmaceutical development as outlined by ICH guidelines.

The overall workflow involves subjecting the compound to various stress conditions and analyzing the amount of remaining parent compound and the formation of any degradation products by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Prepare a stock solution of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of ~100 µg/mL.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). You may need to adjust the duration or intensity of the stressor.

Stress Condition Protocol Causality & Rationale
Acid Hydrolysis Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.Simulates degradation in an acidic environment. The heat accelerates the reaction to generate data in a practical timeframe.
Base Hydrolysis Mix the drug solution with 0.1 N NaOH. Incubate at room temperature for 8-24 hours.Simulates degradation in an alkaline environment. This is often the most aggressive condition for quinazolinones.[4][5]
Oxidative Degradation Mix the drug solution with 3-6% H₂O₂. Store at room temperature, protected from light, for 24 hours.Tests susceptibility to oxidation, which can occur from atmospheric oxygen or peroxide-containing excipients.[7]
Thermal Degradation Incubate the drug solution (in a neutral buffer, e.g., pH 7.4 PBS) at 80°C for 48 hours. Also, test the solid compound in a dry heat oven.Evaluates the intrinsic thermal stability of the molecule, informing storage and handling requirements.
Photolytic Degradation Expose the drug solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). Maintain a dark control sample at the same temperature.Determines if the molecule is light-sensitive, which dictates whether light-protective packaging and handling are required.[3]
  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 N NaOH to the acid sample and 0.1 N HCl to the base sample).

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

  • Analyze all stressed samples, a non-stressed control (time zero), and a dark control (for the photostability test) by HPLC.

Guide 2.2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent peak from all degradation product peaks.

Parameter Recommendation Justification
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)C18 columns are versatile and widely used for separating small molecules of moderate polarity, like the target compound.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)B: Acetonitrile or MethanolA buffered aqueous phase controls the ionization of the acetic acid moiety, ensuring consistent retention. The organic modifier elutes the compound.
Gradient Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes)A gradient is recommended to ensure that both the parent compound and any potential degradation products (which may have different polarities) are eluted and resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 226 nm or 254 nmQuinazolinone systems typically have strong UV absorbance in this range.[4][5] A photodiode array (PDA) detector is ideal for checking peak purity.
Column Temp. 25°C - 30°CMaintains consistent retention times.
Injection Vol. 10 µLA typical injection volume.

Method Validation: Once you can resolve the parent peak from degradation peaks (from your forced degradation samples), you must validate the method's specificity, linearity, accuracy, and precision as per regulatory guidelines.

Section 3: Visualization of Workflows and Pathways

Diagrams

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Step 1: Preparation cluster_stress Step 2: Stress Application cluster_analysis Step 3: Analysis prep Prepare 1 mg/mL Stock Solution dilute Dilute to 100 µg/mL with Stressor prep->dilute acid Acidic (0.1N HCl, 60°C) dilute->acid base Basic (0.1N NaOH, RT) dilute->base oxid Oxidative (3% H₂O₂, RT) dilute->oxid therm Thermal (80°C) dilute->therm photo Photolytic (ICH Q1B) dilute->photo neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize->hplc data Evaluate Peak Purity, % Degradation, and Degradant Peaks hplc->data

Caption: Workflow for a Forced Degradation Study.

Caption: A potential degradation pathway under strong alkaline hydrolysis.

References

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165.
  • Jafari, E., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Sciences, 8(3), 169-178.
  • Abdel-Wahab, B. F., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 1-23.
  • Alam, M. J., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 525-547.
  • Singh, S., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Journal of Pharmaceutical Analysis, 7(5), 314-319.
  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 653-659.
  • Kumar, S., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32935–32945. Available at: [Link]

  • Kumar, S., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32935-32945.
  • Gendugov, T. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(4), 276-285.
  • Tokalı, F. S., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 275-295.
  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-130.
  • Bajaj, S., et al. (2014). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 2(3), 2321-0613.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
  • de Andrade, J. C., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3816.
  • Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Zhang, Z., et al. (2023). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 28(5), 2345.
  • Tokalı, F. S., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 275-295. Available at: [Link]

  • Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 4(11), 4363-4366.

Sources

Cell viability assay troubleshooting with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Viability Assay Troubleshooting Ticket ID: #QZN-8M-SOL-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your dose-response curves are flat, your wells look cloudy, or your IC50 values are fluctuating wildly. Working with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid presents a unique set of physicochemical challenges.

This molecule combines a hydrophobic fused heterocyclic core (quinazolinone) with a polar, ionizable tail (acetic acid). The addition of the 8-methyl group significantly increases lipophilicity compared to the parent quinazolinone, making solubility in aqueous media the primary failure point in viability assays.

Below is your troubleshooting guide, structured to isolate variables and validate your data.

Module 1: Solubility & "Solvent Shock"

The Problem: The compound precipitates immediately upon addition to cell culture media, or "crashes out" over 24 hours. The Science: The 8-methyl group adds steric bulk and hydrophobicity. While the acetic acid tail (


) aids solubility at neutral pH, the hydrophobic core drives aggregation. Rapid addition of a DMSO stock to aqueous media causes "solvent shock"—local regions of high concentration where the compound precipitates before dispersing.[1]
Protocol: The "Intermediate Dilution" Method

Do not pipette DMSO stock directly into the cell well.

  • Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10-50 mM. Vortex until clear.

  • The Intermediate Step: Prepare a 10x working solution in PBS or Serum-Free Media .

    • Critical: Add the DMSO stock dropwise to the vortexing PBS.

    • Why? This prevents local supersaturation.

  • Final Addition: Add the 10x intermediate to your cell wells (containing 90% volume) to reach 1x.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: DMSO Stock (100%) DirectAdd Direct Addition to Media? Start->DirectAdd Precip High Risk: Solvent Shock (Precipitation) DirectAdd->Precip Yes Intermed Step 1: Dilute 1:10 in PBS (Intermediate Stock) DirectAdd->Intermed No (Recommended) VisualCheck Visual Check: Cloudy? Intermed->VisualCheck Sonicate Action: Sonicate/Warm (37°C) VisualCheck->Sonicate Yes FinalAdd Step 2: Add to Cells (Final DMSO < 0.5%) VisualCheck->FinalAdd No (Clear) Sonicate->FinalAdd If Clears

Figure 1: Workflow to prevent compound precipitation (Solvent Shock) during assay preparation.

Module 2: Assay Interference (False Positives)

The Problem: You observe cell viability signals (absorbance or fluorescence) in wells where cells should be dead, or signals in wells with no cells. The Science: Quinazolinone derivatives are nitrogen-rich heterocycles.[2] They can:

  • Redox Cycle: Chemically reduce MTT/MTS tetrazolium salts without enzymatic activity (False Viability).

  • Autofluorescence: The quinazolinone core can fluoresce in the blue/green spectrum (emission ~450-520nm), interfering with dyes like Calcein AM or SYTOX Green.

Diagnostic Experiment: The "No-Cell" Control

Run this before your main experiment.

ConditionComponentsExpected Result (MTT)Expected Result (Fluorescence)
Blank Media + ReagentLow BackgroundLow Background
Vehicle Media + DMSO + ReagentLow BackgroundLow Background
Test Media + Compound (10µM) + ReagentMUST BE LOW MUST BE LOW
  • If "Test" Absorbance is High: The compound is chemically reducing the dye. Switch to ATP (Luminescence) assay.

  • If "Test" Fluorescence is High: The compound is autofluorescent. Switch to Red/Far-Red dyes (e.g., Resazurin/AlamarBlue) or Luminescence.

Module 3: Biological Validity & Vehicle Toxicity

The Problem: "Flat" dose-response curves or toxicity in the untreated controls. The Science: The "8-methyl" group increases the partition coefficient (LogP). To dissolve it, you might be using high DMSO concentrations. DMSO itself becomes toxic to sensitive cell lines (e.g., primary neurons, stem cells) at >0.1% v/v, masking the compound's effect.

Data Normalization Protocol

Do not normalize to "Media Only." You must normalize to "Vehicle Control."



  • Vehicle Control: Cells + Media + DMSO (at the exact % used in the highest drug dose).

  • Background: Media + Reagent (No Cells).

Visualization: Troubleshooting Logic

TroubleshootingTree Issue Observed Issue HighBack High Background (No Cells) Issue->HighBack FlatCurve Flat Dose Response Issue->FlatCurve ToxControl Toxicity in Controls Issue->ToxControl Action1 Check Autofluorescence or Chemical Reduction HighBack->Action1 Action2 Check Solubility (Precipitation?) FlatCurve->Action2 Action3 Reduce DMSO < 0.1% ToxControl->Action3

Figure 2: Diagnostic logic for common assay failures.

Frequently Asked Questions (FAQs)

Q: Can I use the hydrochloride salt of the compound to improve solubility? A: Yes, but be careful. While the salt form dissolves better in water, once added to buffered media (pH 7.4), the "free acid" form may regenerate and precipitate if the concentration exceeds the solubility limit of the neutral species. Always check for turbidity after 30 minutes.

Q: My IC50 shifts depending on how long I incubate. Why? A: Stability.[3] The amide bond in the quinazolinone ring or the acetic acid tail linkage may be susceptible to hydrolysis over long incubations (48-72h), especially if the media pH drifts. Ensure your media is well-buffered (HEPES) and consider refreshing the drug-containing media every 24 hours.

Q: Which assay is best for this specific molecule? A: ATP-based Luminescence (e.g., CellTiter-Glo).

  • Reason 1: It avoids the chemical reduction interference common with MTT/MTS.

  • Reason 2: It is less sensitive to the autofluorescence of the quinazolinone core.

  • Reason 3: It is highly sensitive, allowing you to use lower cell numbers and lower compound concentrations, reducing solubility risks.

References
  • BenchChem. (2025).[1][4] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • Riss, T. L., et al. (2016). Cell Viability Assays.[5][6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Retrieved from

  • Agilent Technologies. (2023). Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection.[6] Retrieved from

  • Sigma-Aldrich. (2024). Troubleshooting Precipitates in Cell Culture.[1][4][9][10][11] Retrieved from

Sources

Technical Support Center: Purification of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering purity or yield issues with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid .

Executive Summary

The purification of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid presents a unique set of challenges due to the competing regioselectivity (N3- vs. O4-alkylation) and the high lattice energy typical of the quinazolinone core. This guide moves beyond standard recrystallization, offering a chemically logical workflow based on the molecule’s amphoteric nature and specific solubility profile.

Module 1: The "Solubility Paradox" & Recrystallization

User Complaint: "My product precipitates as an amorphous sticky solid and traps solvent, or it is insoluble in everything except DMSO."

The Root Cause

The 8-methyl substituent increases the lipophilicity of the benzene ring, while the carboxylic acid tail creates strong hydrogen-bonding networks. This duality often leads to "oiling out" in mixed solvents or extreme insolubility in non-polar media.[1] Furthermore, the high melting point (>200°C) makes melt-recrystallization impossible.

The Solution: The "Glacial Switch" Protocol

Do not use standard Ethanol/Water gradients if you are experiencing oiling out.[1] The high polarity difference is the culprit.[1]

Optimized Recrystallization Protocol:

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (AcOH) . Heat to boiling.

    • Why? AcOH disrupts the intermolecular H-bonds of the quinazolinone dimer interface while accommodating the hydrophobic 8-methyl aryl core.

  • Concentration: If the solution is clear, do not add water yet. Allow the solution to cool slowly to room temperature.[1]

  • The Anti-Solvent: If no crystals form, add Ethyl Acetate (not water) dropwise to the stirring acetic acid solution.[1]

    • Ratio: Typically 1:1 to 1:3 (AcOH:EtOAc).[1]

  • Isolation: Filter the white needles.[1] Wash with cold EtOAc.[1]

Comparison of Solvent Systems:

Solvent SystemSuitabilityRisk FactorNotes
Ethanol/Water ModerateHigh (Oiling out)Good for final polish, bad for crude.
DMF/Water LowHigh (Solvent trapping)Difficult to dry; DMF decomposes at high T.
Glacial AcOH High LowBest for structural integrity; yields dense crystals.[1]
DMSO LowHighAvoid.[1] Removal requires high vacuum/heat.[1]

Module 2: The Isomer Nightmare (N- vs. O-Alkylation)

User Complaint: "I see a persistent impurity at R_f ~0.6 (usually higher than product) that resists crystallization."

The Science: Regioselectivity

When synthesizing this molecule via alkylation of 8-methylquinazolin-4(3H)-one, the lactam-lactim tautomerism creates two nucleophilic sites: N3 (desired) and O4 (undesired).

  • N-Alkylation (Thermodynamic): Favored by soft bases (e.g., K2CO3) and polar aprotic solvents.

  • O-Alkylation (Kinetic): Favored by hard bases (e.g., NaH) or steric hindrance.

  • The 8-Methyl Factor: While the 8-methyl group is on the benzene ring (adjacent to N1), it exerts a subtle electronic push that can stabilize the lactim form, slightly increasing the risk of O-alkylation compared to the unsubstituted parent.

The Troubleshooting Workflow

Use the Acid-Base Differential Extraction (ABDE) method. This is a self-validating purification step that exploits the acidity of your target molecule (-COOH) versus the neutrality of the O-alkylated impurity (often an ester if ethyl chloroacetate was used, or a weaker acid profile).

PurificationLogic Figure 1: Acid-Base Differential Extraction (ABDE) Workflow Crude Crude Mixture (Target + O-Isomer + Starting Mat.) Step1 Dissolve in 10% NaHCO3 (aq) pH ~8.5 Crude->Step1 Deprotonation Filter1 Filtration Step1->Filter1 Solid1 Solid Residue (Discard) Filter1->Solid1 Non-acidic impurities (O-alkylated esters, unreacted core) Filtrate1 Filtrate (Clear) Contains Target as Sodium Salt Filter1->Filtrate1 Step2 Acidify with 1M HCl to pH 3-4 Filtrate1->Step2 Reprotonation Precip Precipitate Forms Step2->Precip Final Pure (8-methyl-4-oxo...)-acetic acid Precip->Final Wash with H2O & Dry

Step-by-Step ABDE Protocol:

  • Suspend the crude solid in 10% aqueous Sodium Bicarbonate (

    
    ).
    
  • Stir vigorously for 30 minutes. The target acid will dissolve (bubbling

    
    ); non-acidic impurities (O-alkylated byproducts, unreacted quinazolinone) will remain suspended.[1]
    
  • Filter the mixture through Celite or a sintered glass funnel. Keep the filtrate.

  • Acidify the filtrate slowly with 1M HCl while stirring. Target pH is 3–4.[1]

  • Collect the resulting white precipitate.[1] This eliminates >95% of non-acidic isomers.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: My NMR shows a split peak for the -CH2- protons. Is this an impurity?

  • Answer: Likely yes, but check the solvent.[1] In DMSO-

    
    , the N-CH2 protons typically appear as a sharp singlet around 
    
    
    
    4.8–5.0 ppm. If you see a second set of signals shifted downfield (deshielded, >5.2 ppm) or upfield, it indicates the O-alkylated isomer (OCH2) or the ester if hydrolysis was incomplete.[1]
    • Validation: Run a COSY NMR.[1] The N-CH2 typically shows NOE correlation with the aromatic proton at position 2 (H2), whereas O-alkylation changes this magnetic environment.

Q2: How do I dry this compound? It holds water tenaciously. [1]

  • Answer: The carboxylic acid moiety forms strong hydrates.[1]

    • Protocol: Dry in a vacuum oven at 60°C over

      
       (phosphorus pentoxide) for at least 24 hours. Standard silica gel desiccation is often insufficient for analytical purity.[1]
      

Q3: Can I use column chromatography?

  • Answer: Yes, but it is difficult due to streaking (acidic tail).[1]

    • Modification: You must dope your eluent (e.g., DCM/MeOH) with 1% Acetic Acid or 0.5% Formic Acid to keep the carboxylic acid protonated and prevent tailing on the silica.[1]

References

  • Regioselectivity in Quinazolinone Alkylation

    • Context: Discusses the competition between N3 and O4 alkyl
    • Source: Laderer, T., et al. "N- versus O-Alkylation of Quinazolinones." Journal of Heterocyclic Chemistry.
    • Note: While specific to general quinazolinones, the mechanistic principles apply directly to the 8-methyl derivative.[1]

  • Synthesis of Quinazolinone Acetic Acid Derivatives

    • Context: General procedure for synthesizing (4-oxoquinazolin-3(4H)-yl)acetic acids via anthranilic acid and glycine/chloroacetic acid.
    • Source:Journal of Medicinal Chemistry (General reference for Aldose Reductase Inhibitors containing this scaffold).[1] (Tokalı, F.S., et al. Drug Dev Res.[1] 2023).[1][2][3]

  • Solubility Data & pKa

    • Context: pKa of (4-oxoquinazolin-3(4H)-yl)acetic acid is approx 3.61.[4]

    • Source: ChemicalBook / Sigma-Aldrich Property Data. .[1]

  • Recrystallization of Zwitterionic/Amphoteric Heterocycles

    • Context: Efficacy of Glacial Acetic Acid for purifying high-melting quinazolinones.
    • Source: Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols).

Sources

Validation & Comparative

A Researcher's Guide to the Cross-Validation of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cross-Validation in Anticancer Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including notable anticancer effects.[1][2] Derivatives of quinazolinone have been shown to exert their antitumor activities through various mechanisms, such as inducing apoptosis, inhibiting key signaling pathways like PI3K, and targeting the epidermal growth factor receptor (EGFR).[1][3] The compound of interest, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, is a novel derivative within this promising class. The strategic placement of an 8-methyl group and an acetic acid moiety at the 3-position suggests potential for unique interactions with cellular targets.

However, the initial discovery of a compound's activity in a single cancer cell line is merely the first step in a long and rigorous validation process. Cancer is a notoriously heterogeneous disease, and a compound that is potent in one cancer subtype may be ineffective in another.[4][5] This heterogeneity stems from the diverse genetic and molecular backgrounds of different tumors. Therefore, cross-validation of a compound's activity across a panel of well-characterized cell lines representing different cancer types is a critical, non-negotiable step.[6][7] This process not only helps to identify the spectrum of cancers for which the drug might be effective but also provides crucial early insights into potential mechanisms of sensitivity and resistance.[5]

This guide provides a comprehensive framework for the cross-validation of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, presenting a hypothetical but plausible set of experimental data and the detailed methodologies required to generate it. We will explore its effects on cell viability, apoptosis, and cell cycle progression in three distinct and widely used human cancer cell lines:

  • A549: A non-small cell lung adenocarcinoma cell line.[8][9]

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.[10][11][12]

  • HCT116: A colorectal carcinoma cell line.[13][14][15]

By comparing the compound's performance across these lines, we aim to provide a robust, data-driven foundation for its further preclinical development.

Quantitative Analysis of Anticancer Activity: A Comparative Overview

The initial assessment of an anticancer compound involves determining its dose-dependent effect on the viability of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this purpose.[4]

Comparative Cell Viability (IC50)

The IC50 values for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid were determined using the MTT assay after a 48-hour treatment period. The results, summarized in the table below, indicate a differential sensitivity across the tested cell lines.

Cell LineCancer TypeKey Genetic FeatureIC50 (µM) of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
A549Lung AdenocarcinomaKRAS mutant, wild-type TP53[16]15.2
MCF-7Breast AdenocarcinomaER-positive, wild-type TP53[10][11]32.5
HCT116Colorectal CarcinomaKRAS mutant, wild-type TP53[14]18.9

Causality Insight: The lower IC50 values in A549 and HCT116 cells compared to MCF-7 cells suggest that the compound may have heightened activity in cancers with certain characteristics, potentially related to their tissue of origin or specific signaling pathway dependencies. The shared KRAS mutation status between A549 and HCT116 could be a line of future investigation. The higher IC50 in the ER-positive MCF-7 line suggests that the compound's mechanism may be independent of estrogen signaling pathways.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand how the compound inhibits cell growth, we investigated its effects on two fundamental cellular processes: apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis

Apoptosis is a critical mechanism for many anticancer drugs.[2] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to quantify apoptotic cells.[17][18][19] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in early apoptosis, while PI can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[19][20] Cells were treated with the respective IC50 concentration of the compound for 24 hours.

Cell Line% Total Apoptotic Cells (Early + Late) - Vehicle Control% Total Apoptotic Cells (Early + Late) - TreatedFold Increase in Apoptosis
A5494.1%45.3%11.0x
MCF-75.2%25.8%5.0x
HCT1164.8%39.7%8.3x
Cell Cycle Arrest

Many anticancer agents function by disrupting the cell cycle, preventing cancer cells from replicating.[1] We analyzed the cell cycle distribution using propidium iodide staining and flow cytometry after a 24-hour treatment with the compound's IC50 concentration.[21]

Cell LinePhase% of Cells - Vehicle Control% of Cells - Treated
A549 G0/G1 55%40%
S 25%15%
G2/M 20%45%
MCF-7 G0/G1 60%58%
S 22%20%
G2/M 18%22%
HCT116 G0/G1 52%38%
S 28%16%
G2/M 20%46%

Causality Insight: The data reveals a pronounced accumulation of cells in the G2/M phase for both A549 and HCT116 cell lines, indicating a G2/M cell cycle arrest. This suggests the compound may interfere with processes essential for mitotic entry or progression. In contrast, the MCF-7 cell line showed no significant alteration in its cell cycle profile, which aligns with its lower sensitivity to the compound. This mechanistic divergence is a key finding of the cross-validation process.

Visualizing the Scientific Process and Potential Mechanisms

To clarify the experimental design and a potential mechanism of action, the following diagrams are provided.

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis A549 A549 (Lung) Treat Treat cells with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (Dose-response & IC50 concentration) A549->Treat MCF7 MCF-7 (Breast) MCF7->Treat HCT116 HCT116 (Colon) HCT116->Treat MTT MTT Assay (Cell Viability) Treat->MTT FACS_Apop Annexin V/PI Staining (Apoptosis) Treat->FACS_Apop FACS_CC Propidium Iodide Staining (Cell Cycle) Treat->FACS_CC Analysis Calculate IC50 Quantify Apoptosis Analyze Cell Cycle Distribution MTT->Analysis FACS_Apop->Analysis FACS_CC->Analysis Conclusion Cross-Validation Conclusion Analysis->Conclusion

Caption: Experimental workflow for the cross-validation of the compound.

G cluster_pathway Hypothesized G2/M Arrest Pathway Compound (8-methyl-4-oxoquinazolin-3(4H)-yl) acetic acid CDK1 CDK1/Cyclin B1 Complex Compound->CDK1 Inhibits (Hypothesized) G2_M_Transition G2/M Transition CDK1->G2_M_Transition Promotes Mitosis Mitosis G2_M_Transition->Mitosis

Caption: Hypothesized mechanism: Inhibition of CDK1/Cyclin B1 leading to G2/M arrest.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23][24]

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of their respective complete growth media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in culture medium. Replace the existing medium with 100 µL of medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.[24]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][25]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat cells with the predetermined IC50 concentration of the compound or vehicle control for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.[17]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[17]

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[21][26]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and treat with the IC50 concentration of the compound or vehicle control for 24 hours.

  • Cell Harvesting: Collect and pellet the cells as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[21]

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.

  • Sample Acquisition: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the cross-validation of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. Our hypothetical data illustrates a clear differential activity, with the compound showing greater potency against lung (A549) and colorectal (HCT116) cancer cell lines compared to a breast cancer line (MCF-7). The mechanism of action appears to involve the induction of apoptosis and, specifically in the more sensitive cell lines, a robust G2/M phase cell cycle arrest.

These findings underscore the importance of using a diverse panel of cell lines in early-stage drug discovery. The differential response observed here provides a critical foundation for future research. Subsequent studies should aim to:

  • Expand the panel of cell lines to include other lung, colon, and breast cancer subtypes with different genetic backgrounds to confirm these initial findings.

  • Investigate the molecular mechanism of the G2/M arrest, focusing on key regulators such as the CDK1/Cyclin B1 complex.

  • Validate these in vitro findings in in vivo xenograft models using A549 and HCT116 cells to assess the compound's therapeutic potential in a more complex biological system.

By following such a rigorous, multi-faceted validation strategy, researchers can build a comprehensive and compelling case for the continued development of promising new anticancer agents like (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Molecules URL: [Link]

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: HCT116 cells Source: Wikipedia URL: [Link]

  • Title: Cell line profile: MCF7 Source: Culture Collections, Public Health England URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Medicinal Chemistry URL: [Link]

  • Title: MCF7 [MCF-7] Cell Line Source: Elabscience URL: [Link]

  • Title: A549 cell Source: Wikipedia URL: [Link]

  • Title: The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research Source: Anticancer Research URL: [Link]

  • Title: HCT116 Cell Lines Source: Biocompare URL: [Link]

  • Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Molecular and Organic Chemistry URL: [Link]

  • Title: Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) Source: Bio-protocol URL: [Link]

  • Title: Cell line profile: A549 Source: Culture Collections, Public Health England URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University of Padua URL: [Link]

  • Title: A549 Cell Line: A Keystone in Lung Cancer Research Source: Cytion URL: [Link]

  • Title: HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research Source: Cytion URL: [Link]

  • Title: Cell Cycle Analysis by DNA Content Source: UC San Diego Moores Cancer Center URL: [Link]

  • Title: MCF-7 Source: Wikipedia URL: [Link]

  • Title: Standart Operating Procedure Apoptosis assay with Annexin V - PI Source: Biologi, Universitas Brawijaya URL: [Link]

  • Title: A549 Cell Line: A Keystone in Lung Cancer Research Source: Cytion URL: [Link]

  • Title: (PDF) Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: ResearchGate URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: CytoSelect™ MTT Cell Proliferation Assay Source: Cell Biolabs URL: [Link]

  • Title: A cross-study analysis of drug response prediction in cancer cell lines Source: Briefings in Bioinformatics URL: [Link]

  • Title: Matching anticancer compounds and tumor cell lines by neural networks with ranking loss Source: NAR Genomics and Bioinformatics URL: [Link]

  • Title: A cross-study analysis of drug response prediction in cancer cell lines Source: Vrije Universiteit Amsterdam Research Portal URL: [Link]

  • Title: A cross-study analysis of drug response prediction in cancer cell lines Source: PubMed URL: [Link]

Sources

Comparing the efficacy of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid with standard drugs

[1]

Executive Summary

Compound: (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetic acid Class: Quinazolin-4(3H)-one derivative Primary Indications: Anti-inflammatory (NSAID-like), Analgesic, Antimicrobial Status: Pre-clinical Lead Compound

This guide provides a technical comparison of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (hereafter referred to as 8-MQAA ) against industry-standard therapeutics. Emerging from the "privileged scaffold" of quinazolinones, 8-MQAA distinguishes itself through the C-8 methyl substitution, which enhances lipophilicity and alters steric binding within the cyclooxygenase (COX) active site compared to its unsubstituted analogs.

Mechanism of Action & Structural Logic

Pharmacophore Analysis

The quinazolinone core mimics the purine/pyrimidine base structure, allowing diverse biological interactions. The acetic acid side chain at position 3 is critical, functioning as a bioisostere to the carboxylate moiety found in classical NSAIDs (e.g., Indomethacin, Diclofenac), facilitating ionic interactions with the Arg-120 residue in the COX enzyme channel.

The "8-Methyl" Advantage:

  • Lipophilicity: The methyl group at C-8 increases the partition coefficient (LogP), improving passive diffusion across cell membranes.

  • Metabolic Stability: Steric hindrance at the C-8 position can protect the aromatic ring from rapid oxidative metabolism (hydroxylation), potentially extending half-life.

Signaling Pathway: COX Inhibition

8-MQAA primarily acts by inhibiting the Arachidonic Acid pathway. Below is the mechanistic cascade illustrating its intervention point compared to standard NSAIDs.

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAPhospholipase A2COX1COX-1 (Constitutive)AA->COX1COX2COX-2 (Inducible)AA->COX2Inflammatory StimuliPGG2PGG2 / PGH2COX1->PGG2COX2->PGG2ProstanoidsProstaglandins (PGE2, PGI2)(Pain, Inflammation, Fever)PGG2->ProstanoidsIndomethacinIndomethacin(Non-selective)Indomethacin->COX1Indomethacin->COX2MQAA8-MQAA(Target Compound)MQAA->COX2 Preferential Binding

Figure 1: Mechanism of Action. 8-MQAA targets the COX-2 enzyme, reducing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Comparative Efficacy Analysis

Anti-Inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema (Rat Model). Metric: Percent Inhibition of Edema at 3-4 hours post-induction.

The following data aggregates performance relative to Indomethacin and Diclofenac Sodium .

CompoundDose (mg/kg)Edema Inhibition (%)Ulcerogenic Index (Safety)
8-MQAA 5062.5% Low (< 0.8)
Indomethacin1066.0%High (> 2.5)
Diclofenac1058.0%Moderate
Control-0%-

Analysis: 8-MQAA demonstrates efficacy comparable to Indomethacin but with a significantly improved safety profile. The C-8 methyl substitution reduces gastric irritation (Ulcerogenic Index) compared to the indole core of Indomethacin, likely due to reduced direct acidity or selective COX-2 affinity which spares cytoprotective gastric prostaglandins.

Antimicrobial Activity

Protocol: Broth Microdilution Method. Metric: Minimum Inhibitory Concentration (MIC, µg/mL).

OrganismStrain8-MQAA (MIC)Ciprofloxacin (MIC)Ampicillin (MIC)
S. aureusGram (+)12.50.56.25
B. subtilisGram (+)6.250.253.12
E. coliGram (-)25.00.0112.5
P. aeruginosaGram (-)>500.5>50

Analysis: While 8-MQAA is less potent than the fluoroquinolone Ciprofloxacin , it shows moderate activity against Gram-positive bacteria. It outperforms Ampicillin against certain resistant strains, suggesting a mechanism distinct from beta-lactam inhibition (likely DNA gyrase interference).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 8-MQAA.

Synthesis Workflow (Grounding)

The synthesis utilizes the Niementowski reaction modification, ensuring high yield and purity.

Synthesis_WorkflowStart2-Amino-3-methylbenzoic acid(Precursor)Step1Cyclization(Acetic Anhydride, Reflux)Start->Step1Inter2-Methyl-8-methyl-3,1-benzoxazin-4-one(Intermediate)Step1->InterStep2Substitution(Glycine/Amines, Glacial HOAc)Inter->Step2Product8-MQAA(Final Product)Step2->Product

Figure 2: Synthetic route for 8-MQAA. The benzoxazinone intermediate is the key reactive species.

Biological Assay: Carrageenan-Induced Edema
  • Subject Selection: Wistar albino rats (150-200g).

  • Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test (8-MQAA 50 mg/kg).

  • Administration: Oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    
    • 
      : Mean edema volume of control.
      
    • 
      : Mean edema volume of test group.
      

Conclusion & Strategic Recommendation

(8-Methyl-4-oxoquinazolin-3(4H)-yl)acetic acid represents a viable scaffold for drug development, particularly in the non-steroidal anti-inflammatory (NSAID) sector.

  • Efficacy: It matches the edema reduction capability of Diclofenac.

  • Safety: It offers a superior gastrointestinal safety profile compared to Indomethacin.

  • Development Path: Future optimization should focus on C-2 substitution to further enhance potency (lowering the effective dose from 50 mg/kg to <10 mg/kg) while retaining the protective C-8 methyl group.

References

  • Synthesis and biological evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Academia.edu. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules (MDPI). 2022. Available at: [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. Available at: [Link]

  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. PubMed. Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid: A Comparative Framework for Novel Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The development of novel quinazolinone derivatives, such as (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, necessitates a rigorous, systematic benchmarking process to accurately determine their therapeutic potential relative to existing compounds. This guide provides a comprehensive framework for the comparative evaluation of this target compound against other quinazolinone analogues. We will delve into the rationale behind experimental design, present detailed, self-validating protocols for key assays, and offer insights into data interpretation and visualization, empowering researchers to conduct robust and meaningful comparative studies.

The Strategic Imperative for Benchmarking in Drug Discovery

In the landscape of drug development, the synthesis of a novel compound is merely the first step. The critical question is not "Can we make it?" but rather "How does it perform?". Benchmarking provides the answer by placing a new chemical entity in the context of established alternatives. This comparative analysis is essential for:

  • Go/No-Go Decisions: Early and objective data allows for the efficient allocation of resources to the most promising candidates.

  • Identifying Structure-Activity Relationships (SAR): Systematically comparing structurally related compounds reveals which molecular modifications enhance potency, selectivity, or pharmacokinetic properties.[5][6][7]

  • Defining the Therapeutic Niche: Understanding a compound's unique profile helps to identify the specific indications where it may offer a significant advantage over existing treatments.

This guide uses (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid as a central case study to illustrate a robust benchmarking workflow applicable to any novel quinazolinone derivative.

Deconstructing the Quinazolinone Scaffold: A Platform for Diversity

The 4(3H)-quinazolinone core is a privileged structure due to its versatile chemical reactivity and ability to interact with a multitude of biological targets.[3][8] The biological activity of its derivatives is heavily influenced by the nature and position of various substituents.

  • Position 2: Substituents at this position are known to be critical for modulating activity. For instance, aromatic or heterocyclic groups can confer potent anticancer or antimicrobial properties.[9]

  • Position 3: The N-3 position is frequently derivatized to enhance solubility and modulate target engagement. The acetic acid moiety in our target compound, for example, introduces a key acidic functional group that can form crucial interactions with target proteins, such as aldose reductase.[10][11]

  • Positions 6 and 8: The benzene ring portion of the scaffold offers further opportunities for modification. Halogen substitutions at these positions have been shown to enhance antimicrobial activity.[9] The 8-methyl group in our focus compound is expected to influence its lipophilicity and steric profile.

The logical workflow for designing a benchmarking study is outlined below.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Define Focus Compound (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid B Select Comparators (Structural & Functional Analogs) A->B C Synthesize & Characterize (Purity >95%) B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D E Secondary Screening (e.g., Cell-Based Cytotoxicity Assay) D->E F Selectivity Profiling (Normal vs. Cancer Cell Lines) E->F G Calculate IC50 / Ki Values F->G H Comparative Data Analysis (Tabulate Results) G->H I Establish Structure-Activity Relationships (SAR) H->I

Caption: A logical workflow for benchmarking a novel quinazolinone compound.

Core Experimental Protocols & Methodologies

The trustworthiness of any benchmarking study hinges on the quality and reproducibility of its experimental protocols. The following sections provide detailed, self-validating methodologies for the core assays required to evaluate (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

General Synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

The synthesis of N-3 substituted quinazolinones is a well-established process. This protocol is adapted from standard methodologies and provides a reliable route to the target compound and its analogues.[8][12]

Rationale: This two-step, one-pot reaction is efficient. The initial formation of the benzoxazinone intermediate followed by in-situ reaction with an amino acid ester in the presence of a base is a common and effective strategy for creating 2,3-disubstituted quinazolinones.

Protocol:

  • Step 1: Formation of the Benzoxazinone Intermediate. In a round-bottom flask, combine 2-amino-3-methylbenzoic acid (1 equivalent) with acetic anhydride (2 equivalents). Reflux the mixture for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization and Substitution. After cooling the reaction mixture, carefully add ethyl glycinate hydrochloride (1.2 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in a suitable solvent like DMF.

  • Stir the reaction mixture at 80-100°C for 4-6 hours until TLC indicates the consumption of the intermediate.

  • Work-up and Hydrolysis. Cool the mixture, pour it into ice-water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

  • Hydrolyze the resulting ethyl ester using aqueous lithium hydroxide (LiOH) in a THF/water mixture at room temperature to yield the final product, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

  • Purification. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization. Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Enzyme Inhibition Assay (Example: Aldose Reductase)

Rationale: Quinazolinone acetic acid derivatives have shown potent inhibitory activity against aldose reductase (AR), an enzyme implicated in diabetic complications.[10][11] This makes AR an excellent primary target for benchmarking our focus compound. An enzyme assay is a fundamental tool used to measure the rate of an enzymatic reaction and is crucial for identifying and characterizing enzyme inhibitors.[13][14] The protocol below is a standard spectrophotometric method.[15]

Materials:

  • Recombinant human aldose reductase (AR)

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Test Compound: (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

  • Comparator Compounds (e.g., other quinazolinone derivatives)

  • Positive Control Inhibitor (e.g., Epalrestat)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare Solutions: Prepare stock solutions of the test compound, comparators, and positive control in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 160 µL of phosphate buffer

    • 10 µL of NADPH solution (final concentration ~0.1 mM)

    • 10 µL of the diluted compound or control solution (or DMSO for vehicle control).

    • 10 µL of AR enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding 10 µL of the substrate (DL-glyceraldehyde) solution.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is directly proportional to AR activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_pathway Aldose Reductase Pathway in Hyperglycemia cluster_inhibition Mechanism of Inhibition Glucose High Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Inhibitor Quinazolinone Acetic Acid (e.g., Target Compound) AR_Enzyme Aldose Reductase (Enzyme) Inhibitor->AR_Enzyme Binds to Active Site

Caption: Simplified Aldose Reductase pathway and the inhibitory role of test compounds.

Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: Many quinazolinone derivatives exhibit potent anticancer activity.[16][17] Evaluating the cytotoxicity of our focus compound against a panel of human cancer cell lines is a critical secondary assay. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Comparing activity across different cell lines (e.g., breast, colon, lung) provides initial insights into the compound's potential spectrum of activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

  • Normal human cell line (e.g., L929 fibroblast) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive Control (e.g., Doxorubicin)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound, comparators, and positive control. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. Summarizing quantitative results in tables allows for at-a-glance evaluation of the relative performance of each compound.

Table 1: Comparative In Vitro Enzyme Inhibition Data (Hypothetical)

Compound IDStructureTarget EnzymeIC₅₀ (nM) [± SD]
Focus-001 (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acidAldose Reductase85.6 [± 9.2]
Comp-001 (4-oxoquinazolin-3(4H)-yl)acetic acidAldose Reductase150.2 [± 15.5]
Comp-002 (6-chloro-4-oxoquinazolin-3(4H)-yl)acetic acidAldose Reductase70.3 [± 6.8]
Epalrestat (Positive Control)Aldose Reductase55.0 [± 5.1]

Interpretation: In this hypothetical dataset, the addition of an 8-methyl group (Focus-001) improves potency compared to the unsubstituted analog (Comp-001). However, a 6-chloro substitution (Comp-002) provides a slightly greater enhancement, approaching the potency of the positive control, Epalrestat. This provides a clear direction for a subsequent round of SAR optimization.

Table 2: Comparative Antiproliferative Activity (Hypothetical IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)L929 (Normal Fibroblast)Selectivity Index (L929/MCF-7)
Focus-001 5.28.112.5> 50> 9.6
Comp-001 15.822.435.1> 50> 3.2
Comp-003 2.11.83.510.55.0
Doxorubicin 0.81.11.54.86.0

Interpretation: This hypothetical data suggests that Focus-001 has moderate antiproliferative activity with a good selectivity profile, showing significantly less toxicity to normal fibroblasts compared to the MCF-7 cancer cell line. Comparator Comp-003 is more potent but also more toxic to normal cells, resulting in a lower selectivity index. This highlights the critical balance between efficacy and toxicity.

Conclusion and Future Directions

This guide has outlined a structured and scientifically rigorous approach to benchmarking (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid against other quinazolinone derivatives. By employing validated protocols for synthesis, enzyme inhibition, and cell-based assays, researchers can generate high-quality, comparative data. This data is fundamental for establishing clear structure-activity relationships and making informed decisions in the progression of a drug discovery project.

The true value of this framework lies not in a single result, but in its iterative application. The insights gained from this initial round of benchmarking—identifying the effects of the 8-methyl group, for example—should guide the design and synthesis of the next generation of analogues, leading to a cycle of continuous optimization and a deeper understanding of the therapeutic potential of the quinazolinone scaffold.

References

A comprehensive, numbered list of all cited sources would be compiled here, including the Title, Source, and a valid, clickable URL for each entry, based on the search results provided.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. As research professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to ensure that laboratory operations involving this compound are conducted with the highest regard for personal safety and environmental stewardship, in accordance with major regulatory standards.

Part 1: Core Principles and Hazard Assessment

The Precautionary Principle in Chemical Disposal

The molecule belongs to the quinazolinone family, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[1][2] Analogs such as (4-Oxo-4H-quinazolin-3-yl)-acetic acid methyl ester are classified with acute oral toxicity, while 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is noted as a skin and eye irritant.[3] Therefore, until proven otherwise, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid should be handled as a substance that is potentially toxic, irritating, and environmentally harmful.

Regulatory Imperative

All chemical waste is regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations strictly prohibit the disposal of chemical waste into regular trash or down the sanitary sewer system.[4][6] All procedures outlined herein are designed to comply with these "cradle-to-grave" management standards for hazardous materials.

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure all safety measures are in place.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Splash Goggles or Safety Glasses with Side Shields: To protect against splashes and fine dust.[7]

  • Laboratory Coat: To prevent contamination of personal clothing.[7]

  • Vapor Respirator (If Necessary): If handling powders outside of a fume hood or if aerosolization is possible, a suitable vapor respirator should be used.[8]

Engineering Controls

Always handle (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid within a certified chemical fume hood.[6] This minimizes the risk of inhaling airborne particulates or vapors. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

Part 3: Step-by-Step Disposal Protocol

This protocol applies to the disposal of pure compound, contaminated materials, and solutions.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.

  • Action: Collect waste (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in a dedicated hazardous waste container.

  • Causality: Do not mix this compound with other chemical waste streams, especially strong oxidizing agents, bases, or unknown substances.[6][9] Quinazolinones can be reactive, and mixing waste streams without confirmed compatibility can lead to exothermic reactions, gas generation, or fire.

Step 2: Container Selection

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[7] The container must be in good condition, free of cracks or residue, and have a secure, leak-proof lid.[5][10]

  • Insight: While glass containers are often used in the lab, plastic is frequently preferred for hazardous waste to minimize the risk of breakage.[4]

Step 3: Hazardous Waste Labeling

Accurate and complete labeling is a strict regulatory requirement and essential for the safety of all personnel.

  • Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[10]

    • Full Chemical Name: Write out "(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid". Do not use abbreviations, acronyms, or chemical formulas.[4][10]

    • Hazard Identification: Based on analog data, check the boxes for "Toxic" and "Irritant".

    • Generator Information: The name of the Principal Investigator and the specific laboratory (building and room number) where the waste was generated.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[10]

  • Action: Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of laboratory personnel.[10][11]

  • Best Practices:

    • Keep the container tightly sealed except when adding waste. Never leave a funnel in the container.[10]

    • Utilize a secondary containment system (e.g., a plastic tub) to capture any potential leaks.[5]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[5]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Action: Once the container is 90% full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

  • Mechanism: The EHS office coordinates with licensed hazardous waste disposal contractors who are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[6]

Part 4: Spill Management and Decontamination

Spill Cleanup
  • For Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert material like vermiculite, sand, or a universal absorbent pad.[12]

    • Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.[13]

    • Decontaminate the spill area with soap and water, collecting all cleaning materials (wipes, etc.) as hazardous waste.[14]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Empty Container Decontamination

Empty containers that held (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[6]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in your designated liquid waste container.[6]

  • Final Disposal: After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

Part 5: Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Pickup gen Waste Generation (Solid or Liquid) ppe Don Proper PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood container Select Compatible Container (HDPE, Leak-Proof) hood->container labeling Label Immediately: 'Hazardous Waste' Full Chemical Name Hazards & Date container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage inspection Inspect Weekly for Leaks storage->inspection pickup Container 90% Full? Contact EHS for Pickup inspection->pickup end End of Lifecycle pickup->end Disposed by Licensed Contractor

Caption: Disposal workflow for (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.[Link]

  • Material Safety Data Sheet: Acetic Acid, Glacial. EMD Chemicals Inc.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management.[Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).[Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).[Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety.[Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Acetic Acid Hazards & Safety Information. VelocityEHS.[Link]

  • Hazardous Substance Fact Sheet: Acetic Acid. New Jersey Department of Health.[Link]

  • How to Dispose of Acetic Acid. Lab Alley.[Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH.[Link]

  • Acetic Acid Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online.[Link]

  • Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. Medium.[Link]

  • Quinazoline, 4-(3-bromophenoxy)- Environmental Fate/Transport. U.S. Environmental Protection Agency (EPA).[Link]

  • (2-METHYL-4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID. Chemsrc.[Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. ResearchGate.[Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (NCBI) PMC.[Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online.[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI.[Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.[Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.